molecular formula C14H12N2O2 B3051102 2,9-Dimethoxy-1,10-phenanthroline CAS No. 31037-54-4

2,9-Dimethoxy-1,10-phenanthroline

Cat. No. B3051102
CAS RN: 31037-54-4
M. Wt: 240.26 g/mol
InChI Key: YGKZOGIIRIVALS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,9-dimethoxy-1,10-phenanthroline involves various methods. One common approach is the reaction of 2,9-dimethyl-1,10-phenanthroline with selenium dioxide in 1,4-dioxane as the solvent . This reaction yields 1,10-phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone) .


Molecular Structure Analysis

The molecular structure of 2,9-dimethoxy-1,10-phenanthroline consists of a planar aromatic system with two methoxy groups (–OCH₃) attached at positions 2 and 9. The compound exhibits π-conjugation and aromaticity, making it a versatile ligand in coordination chemistry .


Chemical Reactions Analysis

  • Cu-Catalyzed N-Arylation of Imidazoles : 2,9-dimethoxy-1,10-phenanthroline serves as a ligand in the N-arylation of imidazole with aryl iodides and bromides in the presence of copper catalysts. It facilitates the conversion of various hindered and functionalized imidazoles and aryl halides .

Scientific Research Applications

Catalysis and Ligand Efficiency

2,9-Dimethoxy-1,10-phenanthroline has shown significant utility in the field of chemistry, especially as a ligand in catalytic processes. For instance, similar compounds like 4,7-Dimethoxy-1,10-phenanthroline have been identified as efficient ligands for copper-catalyzed N-arylation of imidazoles, transforming various aryl halides and imidazoles under mild conditions (Altman & Buchwald, 2006). Such applications highlight the role of these compounds in facilitating complex chemical reactions.

Synthesis and Crystallography

The synthesis of 2,9-dimethyl-1,10-phenanthroline derivatives and their crystalline structures have been of significant interest. Studies have explored their synthesis and characterized them using techniques like X-ray crystallography, as in the case of 2,9-dimethyl-1,2,3,4,7,8,9,10-octahydro-1,10-phenanthroline (Feng Jin-hu, 2014). These studies contribute to understanding the molecular structure and potential applications of these compounds.

Anticancer Properties and Bioactivity

In the field of biomedical research, certain phenanthroline derivatives have demonstrated notable biological activities. For instance, 2,9-Dimethyl-1,10-phenanthroline has been studied for its copper-dependent cytotoxic properties against cancer cells, revealing potential as an anticancer agent (Mohindru, Fisher, & Rabinovitz, 1983). This highlights the compound's relevance in developing new therapeutic strategies.

Electrocatalysis and Oxygen Sensing

The role of 2,9-Dimethoxy-1,10-phenanthroline derivatives in electrochemistry is also noteworthy. They have been utilized in electrocatalysis for the reduction of oxygen and hydrogen peroxide, demonstrating their utility in electrochemical applications (Jiujun Zhang & Anson, 1993). Additionally, certain crystalline copper complexes containing phenanthroline derivatives have been used as molecular oxygen sensors, indicating their potential in sensor technology (Smith & Mann, 2009).

Safety And Hazards

  • Precautionary Statements : Handle with care, avoid contact with eyes, and store appropriately .

properties

IUPAC Name

2,9-dimethoxy-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-11-7-5-9-3-4-10-6-8-12(18-2)16-14(10)13(9)15-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKZOGIIRIVALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC3=C2N=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326673
Record name 2,9-dimethoxy-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Dimethoxy-1,10-phenanthroline

CAS RN

31037-54-4
Record name 2,9-dimethoxy-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
CY Niu, H Su, L Meng, CH Kou - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
In the crystal structure of the title compound, [ZnCl2(C14H12N2O2)], the ZnII center is four-coordinated by two N atoms from one 2,9-dimethoxy-1,10-phenanthroline ligand and two Cl …
Number of citations: 3 scripts.iucr.org
XS Wan, HY Zhang, CY Niu, CH Kou… - … Section E: Structure …, 2007 - scripts.iucr.org
In the crystal structure of the title compound, [Ag(NO3)(C14H12N2O2)], the AgI centre is three-coordinated by two N atoms from 2,9-dimethoxy-1,10-phenanthroline and one O atom of …
Number of citations: 4 scripts.iucr.org
AP Krapcho, S Sparapani - Journal of Heterocyclic Chemistry, 2008 - Wiley Online Library
Abstract Treatment of 2‐chloro‐ or 2,9‐dichloro‐1,10‐phenanthroline with aqueous HBr or aqueous H 2 SO 4 at 120C yielded 1,10‐phenanthroline‐2(1H)‐one or 1,10‐dihydro‐1,10‐…
Number of citations: 6 onlinelibrary.wiley.com
M Suginome, T Fukuda, Y Ito - Organic Letters, 1999 - ACS Publications
o-Alkynylisocyanobenzenes underwent nucleophile-induced intramolecular cyclization to give 2,3-disubstituted quinoline derivatives in high yields. In addition to the oxygen and …
Number of citations: 114 pubs.acs.org
XS Wan, L Meng, CL Feng, CH Kou… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title complex, [CuCl(C16H16N2O2)2]ClO4, the CuII ion is coordinated by four N atoms from two chelating 2,9-diethoxy-1,10-phenanthroline ligands and one chloride ion in a …
Number of citations: 2 scripts.iucr.org
MPT Sjoegren, S Hansson, B Aakermark… - …, 1994 - ACS Publications
A series of 2, 9-disubstituted-1, 10-phenanthroline type ligands have been used in palladium-catalyzed displacement of allylic acetates. It was found that intermediate syn-and anti-(ri3-…
Number of citations: 83 pubs.acs.org
WC Ho - 2018 - search.proquest.com
Selective oxidations constitute an important class of reactions for the synthesis of fine and commodity chemicals, and it is ideal when O 2 from the air can be utilized as the terminal …
Number of citations: 0 search.proquest.com
M Cormier, JP Goddard - Springer Handbook of Inorganic Photochemistry, 2022 - Springer
Photoredox catalysis is considered as a “hot topic” in organic synthesis, and it is now impossible to count the number of papers that have been published in this field. It has been shown …
Number of citations: 1 link.springer.com
F Ferretti - 2013 - air.unimi.it
The reductive carbonylation of nitro compounds is a process with a high potential synthetic and industrial interest, since many products can be obtained from nitro compounds and CO, …
Number of citations: 4 air.unimi.it
M Yamada, M Kimura, M Nishizawa… - Bulletin of the …, 1991 - journal.csj.jp
The electronic spectra of three types of 1,10-phenanthroline derivatives having different π-conjugated systems, phenanthrolinedione, phenanthrolinone, and the parent phenanthroline, …
Number of citations: 10 www.journal.csj.jp

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